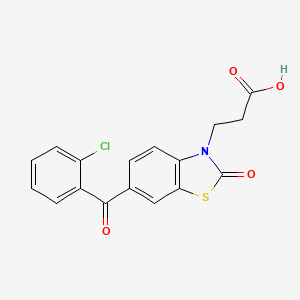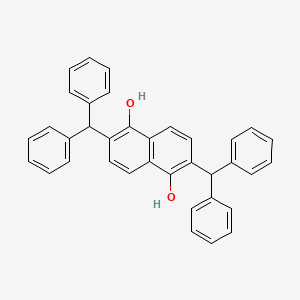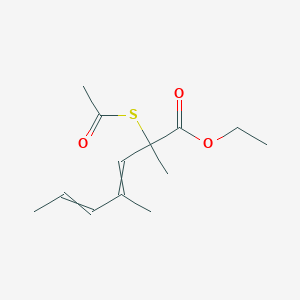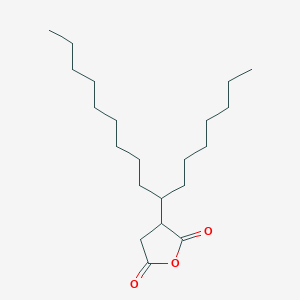![molecular formula C28H18N8O10 B12590580 2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] CAS No. 875766-57-7](/img/structure/B12590580.png)
2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] is a complex organic compound that features a 1,10-phenanthroline core with two acetamide groups substituted at the 2 and 9 positions Each acetamide group is further substituted with a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] typically involves multiple steps One common approach is to start with 1,10-phenanthroline, which is then functionalized at the 2 and 9 positionsThe final step involves the nitration of the phenyl rings using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The phenanthroline core can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives of the phenanthroline core.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] involves its ability to interact with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Similar structure but with hydroxyl groups instead of acetamide groups.
2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline: Contains formyl groups instead of acetamide groups.
(1,10-Phenanthroline-2,9-diyl)bis(indolin-1-ylmethanones): Features indolinyl groups instead of dinitrophenyl groups.
Uniqueness
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] is unique due to its combination of a phenanthroline core with dinitrophenyl-substituted acetamide groups. This structure imparts specific properties, such as the ability to form stable metal complexes and interact with DNA, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
875766-57-7 |
|---|---|
Molekularformel |
C28H18N8O10 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
2-[9-[2-(2,4-dinitroanilino)-2-oxoethyl]-1,10-phenanthrolin-2-yl]-N-(2,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C28H18N8O10/c37-25(31-21-9-7-19(33(39)40)13-23(21)35(43)44)11-17-5-3-15-1-2-16-4-6-18(30-28(16)27(15)29-17)12-26(38)32-22-10-8-20(34(41)42)14-24(22)36(45)46/h1-10,13-14H,11-12H2,(H,31,37)(H,32,38) |
InChI-Schlüssel |
UPPBTQHKJOPEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N=C(C=C2)CC(=O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)

![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)

